![molecular formula C18H20BrNO4 B288733 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288733.png)
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been reported to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is its potent antitumor activity against various cancer cell lines. However, the compound is relatively unstable and requires careful handling during synthesis and storage.
Zukünftige Richtungen
Further studies are needed to fully understand the mechanism of action of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. Additionally, the compound's potential applications in drug discovery and medicinal chemistry need to be further explored. Future research could focus on identifying analogs of the compound with improved stability and efficacy.
Synthesemethoden
The synthesis of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxy-3-methoxybenzaldehyde with N-cyclohexyl-N-methylamine in the presence of acetic acid. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported its potent antitumor and antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
Produktname |
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide |
---|---|
Molekularformel |
C18H20BrNO4 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H20BrNO4/c1-20(13-6-4-3-5-7-13)17(21)14-9-11-8-12(19)10-15(23-2)16(11)24-18(14)22/h8-10,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
JGPAELHJWCOECJ-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.